rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
CAS No.: 1807901-58-1
Cat. No.: VC7668976
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807901-58-1 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | RLNWNMHXJFSLNO-GEMLJDPKSA-N |
| SMILES | COCC1CCC1N.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its angle strain and conformational rigidity. The cis configuration of the methoxymethyl () and amine () groups on adjacent carbon atoms (positions 1 and 2) imposes distinct spatial arrangements that influence its chemical behavior and biological activity. The absolute stereochemistry is specified as (1R,2S), indicating the specific spatial orientation of these substituents .
Molecular Geometry and Bonding
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the methoxymethyl and amine groups occupying equatorial positions relative to the ring. This arrangement minimizes steric hindrance and stabilizes the molecule through hyperconjugation between the methoxy oxygen’s lone pairs and adjacent C-H bonds. The hydrochloride salt form () enhances aqueous solubility, a critical feature for pharmacokinetic applications .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.63 g/mol |
| Configuration | cis-(1R,2S) |
| CAS Number | 1807901-58-1 |
| Stereochemical Descriptors | at C1, at C2 |
Synthesis and Manufacturing Considerations
The synthesis of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, involves multi-step organic reactions that prioritize stereochemical control. While detailed synthetic protocols are proprietary, general approaches can be inferred from analogous cyclobutane derivatives.
Cyclobutane Ring Formation
The cyclobutane core is typically constructed via [2+2] photocycloaddition reactions, where ultraviolet light induces the dimerization of ethylene derivatives. Alternative methods include ring-closing metathesis or strain-driven cyclization of appropriately substituted precursors.
Functionalization Steps
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Methoxymethyl Introduction: A Williamson ether synthesis may attach the methoxymethyl group to the cyclobutane ring using methoxymethyl chloride () in the presence of a strong base (e.g., NaH).
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Amine Installation: Reductive amination or Gabriel synthesis could introduce the amine group, followed by resolution of racemic mixtures to isolate the (1R,2S) enantiomer.
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Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving stability and solubility .
Physicochemical Properties
The compound’s properties are shaped by its functional groups and stereochemistry:
Solubility and Stability
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Water Solubility: High due to ionic interactions from the hydrochloride salt.
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Organic Solubility: Moderate in polar solvents like methanol or ethanol.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the methoxymethyl ether linkage.
Spectroscopic Data
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IR Spectroscopy: Peaks at (N-H stretch) and (C-O-C stretch).
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NMR:
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: δ 3.3 ppm (methoxy protons), δ 2.8 ppm (cyclobutane CH₂).
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: δ 75 ppm (methoxy carbon), δ 50 ppm (amine-bearing carbon).
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Applications in Pharmaceutical Research
The cis configuration of this compound makes it a valuable candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders.
Neurological Targets
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Monoamine Transporters: Structural analogs of cyclobutane amines have shown affinity for serotonin and dopamine transporters, suggesting potential use in antidepressants or stimulants.
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Enzyme Inhibition: The amine group may act as a hydrogen bond donor in enzyme active sites, inhibiting targets like monoamine oxidase (MAO).
Prodrug Development
The methoxymethyl group can serve as a prodrug moiety, hydrolyzing in vivo to release active metabolites. This strategy enhances bioavailability and reduces first-pass metabolism.
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related cyclobutane derivatives:
Table 2: Comparison with Analogous Compounds
| Compound Name | Key Differences | Biological Implications |
|---|---|---|
| rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine HCl, trans | Trans configuration reduces steric clash with biological targets | Altered receptor binding kinetics |
| 2-Hydroxycyclobutanamine | Hydroxy group instead of methoxymethyl | Increased polarity; shorter half-life |
| N-Methylcyclobutanamine | Methylated amine reduces basicity | Lower solubility; altered CNS penetration |
Future Directions and Research Gaps
While preliminary data highlight this compound’s potential, systematic studies are needed to:
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Elucidate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
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Identify specific biological targets through high-throughput screening.
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Optimize synthetic routes for industrial-scale production.
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